molecular formula C44H68O13 B560011 Dinophysistoxin 2 CAS No. 139933-46-3

Dinophysistoxin 2

Cat. No.: B560011
CAS No.: 139933-46-3
M. Wt: 805.015
InChI Key: BRFKTXCAUCYQBT-KIXJXINUSA-N
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Description

Dinophysistoxin 2 is a marine toxin belonging to the okadaic acid group of toxins. These toxins are produced by certain species of dinoflagellates, such as Dinophysis acuminata and Prorocentrum lima. This compound is known for its role in causing diarrheic shellfish poisoning, a condition characterized by gastrointestinal symptoms such as diarrhea, nausea, vomiting, and abdominal pain .

Scientific Research Applications

Dinophysistoxin 2 has several scientific research applications, including:

Mechanism of Action

DTX2 is a potent inhibitor of protein phosphatase 2A (PP2A) . It interferes with several physiological processes, including cell cycle regulation and modulation of intracellular protein metabolism . It has been shown to induce apoptosis in certain cell types .

Safety and Hazards

DTX2 is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may damage fertility or the unborn child . It also causes damage to organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinophysistoxin 2 involves complex organic reactions due to its intricate molecular structure. The primary synthetic route includes the isolation of the toxin from dinoflagellates, followed by purification using techniques such as liquid chromatography-mass spectrometry (LC-MS). The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence in marine environments. for research purposes, it is often extracted from contaminated shellfish and purified using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dinophysistoxin 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

    Okadaic Acid: Another marine toxin with similar inhibitory effects on protein phosphatases.

    Dinophysistoxin 1: Structurally related to dinophysistoxin 2 but with different toxicological profiles.

    Dinophysistoxin 3: Another analog with distinct biological activities.

Uniqueness: this compound is unique due to its specific inhibitory effects on PP2A and its distinct toxicological profile compared to other analogs. Its presence in certain marine environments and its role in causing diarrheic shellfish poisoning further highlight its significance .

Properties

IUPAC Name

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6R,11R)-11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13/c1-25-21-35(56-44(23-25)36(46)14-13-31(54-44)24-41(6,50)40(48)49)26(2)11-12-30-15-18-42(53-30)19-16-34-39(57-42)37(47)29(5)38(52-34)32(45)22-27(3)33-10-7-17-43(55-33)28(4)9-8-20-51-43/h11-12,23,26-28,30-39,45-47,50H,5,7-10,13-22,24H2,1-4,6H3,(H,48,49)/b12-11+/t26-,27+,28-,30+,31+,32+,33+,34-,35+,36-,37-,38+,39-,41-,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFKTXCAUCYQBT-KIXJXINUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCOC12CCCC(O2)C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCO[C@@]12CCC[C@H](O2)[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893702
Record name Dinophysistoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139933-46-3
Record name Dinophysistoxin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139933-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinophysistoxin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139933463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinophysistoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139933-46-3
Source European Chemicals Agency (ECHA)
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Record name DINOPHYSISTOXIN 2
Source FDA Global Substance Registration System (GSRS)
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